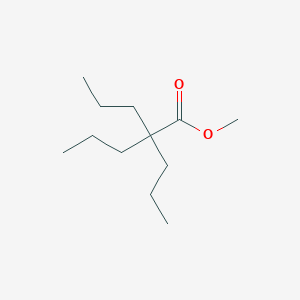

Methyl 2,2-dipropylpentanoate

CAS No.:

Cat. No.: VC17341557

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24O2 |

|---|---|

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | methyl 2,2-dipropylpentanoate |

| Standard InChI | InChI=1S/C12H24O2/c1-5-8-12(9-6-2,10-7-3)11(13)14-4/h5-10H2,1-4H3 |

| Standard InChI Key | BKUAMWIHXVRVJC-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CCC)(CCC)C(=O)OC |

Introduction

Structural and Chemical Properties

Methyl 2,2-dipropylpentanoate (CHO) features a pentanoate backbone substituted with two propyl groups at the second carbon position, esterified with methanol. This branching confers distinct physicochemical characteristics compared to linear or monosubstituted analogs.

Molecular Characteristics

-

Molecular Formula: CHO

-

Molecular Weight: 186.29 g/mol (theoretical)

-

Boiling Point: Estimated ~210–220°C (extrapolated from methyl 2-propylpentanoate)

-

Solubility: Likely soluble in organic solvents (e.g., ethanol, diethyl ether) with limited water solubility (<0.1 g/L at 25°C) .

Spectroscopic Data

While experimental spectra for methyl 2,2-dipropylpentanoate are unavailable, its structure suggests:

-

IR Spectroscopy: Strong absorption bands at ~1740 cm (ester C=O stretch) and 1150–1250 cm (C–O stretch).

-

NMR: Expected signals include a singlet for the methyl ester group (δ 3.6–3.7 ppm, H) and multiplet resonances for the propyl substituents (δ 0.8–1.6 ppm).

Synthesis and Industrial Production

Laboratory Synthesis

Methyl 2,2-dipropylpentanoate can hypothetically be synthesized via acid-catalyzed esterification:

Conditions: Reflux with sulfuric acid (2–5 mol%) at 80–100°C for 6–12 hours. The reaction yield may benefit from Dean-Stark trapping to remove water.

Industrial Scalability

Continuous-flow reactors could enhance production efficiency, as demonstrated for methyl 2-propylpentanoate. Key parameters include:

-

Temperature Control: Maintained at 90–110°C to prevent side reactions.

-

Purification: Fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the ester from unreacted acid and methanol.

Chemical Reactivity and Applications

Hydrolysis and Derivative Formation

Like related esters, methyl 2,2-dipropylpentanoate undergoes hydrolysis under acidic or basic conditions:

Applications: Hydrolysis products could serve as intermediates for pharmaceuticals or agrochemicals, analogous to valproic acid derivatives .

Reduction and Transesterification

-

Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether reduces the ester to 2,2-dipropylpentanol, a potential solvent or plasticizer.

-

Transesterification: Reacting with higher alcohols (e.g., isopropyl alcohol) yields bulkier esters for fragrance formulations .

Comparative Analysis with Related Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume